N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-17-5-3-4-16(18(17)26-2)19(24)22-11-10-15-12-27-20(23-15)13-6-8-14(21)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQJXHRCTDJRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and dimethoxybenzamide groups. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Attachment of the Dimethoxybenzamide Group: The final step involves the coupling of the thiazole derivative with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for studying biological pathways.
Medicine: The compound exhibits promising pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Receptor Modulation: Modulating the activity of receptors, leading to changes in cellular signaling pathways.
Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide with key analogs, focusing on structural features, synthetic pathways, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations :
- Steric Considerations : The 2,3-dimethoxy substituents on the benzamide core introduce steric bulk, which may hinder rotational freedom and stabilize specific conformations, as seen in crystallographic studies of related benzamides .
Biological Activity
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide is a synthetic compound belonging to the thiazole derivative class. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 415.5 g/mol. The compound features a thiazole ring, which is known for its biological relevance and versatility in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN3O3S |
| Molecular Weight | 415.5 g/mol |
| Structure | Structure |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. For instance, it may inhibit microbial enzymes contributing to its antimicrobial activity.
- Receptor Interaction : It may interact with cancer cell receptors, inducing apoptosis and thereby exhibiting anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess significant antibacterial and antifungal activities. In a comparative study:
- Antibacterial Activity : The compound showed effective inhibition against various bacterial strains.
- Antifungal Activity : It demonstrated comparable antifungal activity against tested fungi.
Anticancer Properties
The compound has been evaluated for its anticancer potential in several studies:
-
Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines.
Cell Line IC50 (µM) HCT-116 (Colon) 6.2 T47D (Breast) 27.3
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.
Anti-inflammatory Effects
Preliminary studies indicate that thiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The specific mechanisms through which this compound exerts these effects are still under investigation but may involve modulation of signaling pathways associated with inflammation.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of thiazole derivatives similar to this compound:
-
Synthesis and Evaluation : In one study, derivatives were synthesized using Hantzsch thiazole synthesis techniques and evaluated for their biological activities. The results indicated promising antibacterial and anticancer activities.
"Compounds exhibited moderate to high potency in ELISA-based kinase assays" .
- Pharmacological Studies : Another study highlighted the potential of thiazole derivatives as RET kinase inhibitors for cancer therapy, suggesting that modifications to the thiazole structure could enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
